ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate
説明
Ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate is a pyrimidine-derived compound characterized by a 1,2,3,4-tetrahydro-pyrimidinone core substituted with a 4-methoxyphenyl group at the 1-position and an ethyl carbamate moiety at the 5-position. Its molecular formula is C₁₅H₁₅N₃O₆ (exact molecular weight: 333.3 g/mol), though discrepancies exist in the evidence, with some sources citing C₉H₁₁N₃O₆ (257.2 g/mol) for structurally similar analogs . Key properties include a purity >90% and stability under standard storage conditions .
特性
IUPAC Name |
ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-3-24-15(22)17-13(20)11-8-18(14(21)16-12(11)19)9-4-6-10(23-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,19,21)(H,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBCQMRUNTXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331640 | |
| Record name | ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303997-29-7 | |
| Record name | ethyl N-[1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation and survival pathways.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results suggest that the methoxy substitution enhances the compound's potency by improving its interaction with target proteins involved in cancer progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Bacterial Inhibition : Research indicates that ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate exhibits activity against both gram-positive and gram-negative bacteria.
- Case Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests potential applications in developing new antibacterial agents.
Pharmaceutical Formulations
The unique structure of ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate allows for various pharmaceutical formulations:
| Formulation Type | Description |
|---|---|
| Oral Tablets | Designed for systemic delivery with controlled release profiles. |
| Injectable Solutions | Formulated for rapid action in acute settings. |
| Topical Preparations | Used for localized treatment of infections or tumors. |
Research and Development
Ongoing research aims to optimize the synthesis and enhance the efficacy of ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate through structural modifications.
Synthetic Approaches
Various synthetic routes have been explored to improve yield and reduce production costs:
- Conventional Synthesis : Utilizing standard organic reactions such as condensation and cyclization.
- Green Chemistry Methods : Implementing environmentally friendly reagents and solvents to minimize waste.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The compound’s structural analogs differ in substituents on the pyrimidinone ring or the aryl group, leading to variations in physicochemical and biological properties. Below is a comparative analysis:
Key Differences and Implications
Thioxo analogs (e.g., ) exhibit stronger intermolecular hydrogen bonding (N–H⋯S interactions) compared to dioxo derivatives, which may influence crystallinity and bioavailability . Morpholino substitution () increases solubility (lower XLogP3) but reduces molecular weight, making it suitable for aqueous-phase reactions .
Synthetic Accessibility: The target compound and its analogs are synthesized via Biginelli condensation or modifications thereof, with NH₄Cl or thiourea as catalysts . Purity levels vary: The target compound is reported at >90% purity, whereas analogs like ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate require recrystallization for single-crystal studies .
Applications: 4-Cyanophenyl derivatives () are prioritized for calcium channel blocking and antibacterial studies due to their electron-withdrawing groups . Discontinued analogs () highlight challenges in stability or scalability, underscoring the importance of the 4-methoxyphenyl group in the target compound’s commercial viability .
Research Findings and Data
Hydrogen Bonding and Crystal Packing
- Target Compound: Limited crystallographic data, but inferred to form N–H⋯O bonds similar to its thioxo analog, which exhibits 1D chains along the c-axis .
- Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: X-ray studies reveal a flattened boat conformation for the pyrimidinone ring and disordered ethyl groups, impacting solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate?
- Methodological Answer : The compound can be synthesized via multicomponent Biginelli-like condensation reactions. A typical procedure involves refluxing substituted aldehydes (e.g., 4-methoxybenzaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and urea/thiourea derivatives in acetic acid with a Brønsted acid catalyst (e.g., NHCl) .
- Key Variables : Reaction time (8–12 hours), temperature (100–110°C), and molar ratios (aldehyde:β-ketoester:urea ≈ 1:1:1.5). Purification via recrystallization from ethanol yields crystals suitable for X-ray analysis .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å), torsion angles (e.g., pyrimidinone ring dihedral angles ~125–130°), and hydrogen-bonding networks (N–H⋯O/S interactions) .
- Spectroscopy : H NMR (δ 1.2–1.4 ppm for ethyl groups), C NMR (δ 165–170 ppm for carbonyl carbons), and IR (C=O stretch ~1700 cm) .
Q. What are common applications of dihydropyrimidinone derivatives in medicinal chemistry?
- Methodological Answer : These derivatives are screened for calcium channel modulation (e.g., antihypertensive activity), antibacterial properties, and kinase inhibition. Structure-activity relationship (SAR) studies focus on substitutions at the 4-aryl and 5-carbamate positions .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemistry of the pyrimidinone ring?
- Methodological Answer :
- Solvent Effects : Polar protic solvents (e.g., acetic acid) stabilize intermediates via hydrogen bonding, favoring flattened boat conformations .
- Catalyst Selection : Lewis acids (e.g., FeCl) may alter reaction pathways, leading to chair-like conformations. Validate via DFT calculations (e.g., Gaussian 16) .
- Data Contradiction : Conflicting reports on ring puckering (boat vs. chair) require cross-validation using variable-temperature NMR or crystallography .
Q. What strategies resolve ambiguities in crystallographic refinement for disordered groups?
- Methodological Answer :
- Disordered Ethyl Groups : Apply rigid-bond restraints (e.g., ISOR in SHELXL) and occupancy refinement (e.g., 70:30 split) .
- Hydrogen Placement : Use riding models (C–H = 0.93–0.98 Å) with fixed values (1.2–1.5× parent atom ) .
Q. How can computational modeling predict intermolecular interactions in solid-state structures?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
